2,5-Dichloro-4,6-dimethylnicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-4,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-3-5(8(11)13)7(10)12-4(2)6(3)9/h1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXGELAZSSLGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319216 | |
| Record name | 2,5-dichloro-4,6-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-44-1 | |
| Record name | 2,5-dichloro-4,6-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,5 Dichloro 4,6 Dimethylnicotinamide
Foundational Synthetic Routes to Nicotinamide (B372718) and Pyridinecarboxamide Derivatives
The synthesis of nicotinamide and its derivatives is a cornerstone of heterocyclic chemistry, with numerous methods established for their preparation. A prevalent and straightforward approach involves the amidation of a corresponding nicotinic acid derivative. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or anhydride, followed by reaction with ammonia or a primary or secondary amine researchgate.net. The use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) facilitates the direct formation of the amide bond from the carboxylic acid, minimizing the need for harsh reaction conditions researchgate.net.
Multicomponent reactions (MCRs) have also emerged as powerful tools for the efficient construction of the nicotinamide scaffold. The Hantzsch pyridine (B92270) synthesis, for instance, can be adapted to produce dihydropyridine intermediates that can be subsequently oxidized to the corresponding nicotinamide derivatives uts.edu.au. More contemporary MCRs offer direct routes to highly substituted nicotinamides from simple starting materials, showcasing high atom economy and procedural simplicity chemistrysteps.com. Furthermore, the hydrolysis of nicotinonitriles presents another viable pathway to nicotinamides, often achieved under acidic or basic conditions finechemical.net.
Targeted Synthesis of 2,5-Dichloro-4,6-dimethylnicotinamide
The synthesis of the specifically substituted this compound requires a multi-step approach, focusing on the strategic introduction of the chloro and amide functionalities onto the 4,6-dimethylpyridine core.
Strategic Design of Precursor Molecules
A key precursor for the synthesis of this compound is the corresponding nitrile, 2,5-dichloro-4,6-dimethylnicotinonitrile . The synthesis of this nitrile can be approached through the reaction of 2,5-dichloroacetophenone with a suitable dimethylpyridine derivative or 2-(methylthio)aniline in the presence of a base like triethylamine and a chlorinated solvent google.com. This method allows for the construction of the substituted pyridine ring with the nitrile group already in place.
An alternative strategy would involve the direct chlorination of a 4,6-dimethylnicotinonitrile or a related precursor. However, controlling the regioselectivity of halogenation on the pyridine ring can be challenging.
| Precursor Molecule | Synthetic Utility |
| 2,5-dichloro-4,6-dimethylnicotinonitrile | Direct precursor to the target amide via hydrolysis of the nitrile group. |
| 2,5-dichloroacetophenone | A key building block for the construction of the substituted pyridine ring. |
| 4,6-dimethylpyridine derivative | Provides the core dimethylpyridine scaffold. |
Reaction Pathways for Halogenation and Amide Formation
Halogenation: The introduction of two chlorine atoms at the 2 and 5 positions of the 4,6-dimethylnicotinamide skeleton is a critical step. Direct chlorination of an unsubstituted or partially substituted 4,6-dimethylnicotinamide can be challenging due to the directing effects of the substituents and the potential for over-halogenation. A more controlled approach involves utilizing a precursor that already contains the desired halogenation pattern, such as 2,5-dichloro-4,6-dimethylnicotinonitrile google.com. The synthesis of this nitrile precursor itself involves the use of chlorinated starting materials or chlorinating agents during the ring formation.
Amide Formation: The conversion of the nitrile group in 2,5-dichloro-4,6-dimethylnicotinonitrile to the amide functionality is the final key transformation. This is typically achieved through hydrolysis. Acid-catalyzed hydrolysis, often employing concentrated sulfuric acid, is a common method for converting cyanopyridines to their corresponding amides. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.
Alternatively, base-catalyzed hydrolysis using reagents like potassium hydroxide in a suitable solvent such as tert-butanol can also effect the conversion of nitriles to amides commonorganicchemistry.com. Milder methods utilizing hydrogen peroxide in an alkaline solution are also known for this transformation and can sometimes offer better control and avoid over-hydrolysis to the carboxylic acid researchgate.net.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the synthesis of this compound would focus on maximizing the yield and purity at each step.
For the synthesis of the 2,5-dichloro-4,6-dimethylnicotinonitrile precursor , optimization would involve screening different bases, solvents, and reaction temperatures to improve the efficiency of the ring-forming condensation reaction. The choice of starting materials and their stoichiometry would also be critical.
For the hydrolysis of the nitrile to the amide , careful control of reaction conditions is paramount to prevent the formation of the corresponding carboxylic acid as a byproduct.
Key Optimization Parameters for Nitrile Hydrolysis:
| Parameter | Effect on Reaction |
| Acid/Base Concentration | Higher concentrations can increase the reaction rate but also the risk of over-hydrolysis. |
| Temperature | Elevated temperatures accelerate the reaction but can also promote the formation of the carboxylic acid. Careful temperature control is crucial. |
| Reaction Time | Monitoring the reaction progress is essential to stop it at the amide stage before significant hydrolysis to the acid occurs. |
| Solvent | The choice of solvent can influence the solubility of the reactants and the reaction pathway. For example, using tert-butanol in base-catalyzed hydrolysis has been reported to favor the formation of the amide finechemical.net. |
Recent advancements in nitrile hydration include the use of catalysts to achieve milder reaction conditions and higher selectivity for the amide product nih.gov. Investigating such catalytic systems could provide a more efficient and controlled synthesis of this compound.
Synthesis of Structurally Related Analogues and Derivatives of this compound
The core structure of this compound can be modified to generate a library of related compounds with potentially different chemical and physical properties.
Structural Modifications at the Amide Moiety (e.g., N-hydroxylation)
The amide group of this compound is a prime site for structural modifications. One such modification is N-hydroxylation to form the corresponding N-hydroxyamide (a hydroxamic acid derivative). A closely related compound, (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide , has been identified, indicating that modifications at the amide nitrogen are feasible.
The synthesis of N-hydroxyamides can be achieved through several routes. One common method is the acylation of hydroxylamine with a suitable carboxylic acid derivative, such as an acyl chloride. In the context of the target molecule, this would involve the reaction of 2,5-dichloro-4,6-dimethylnicotinoyl chloride with hydroxylamine. Another approach involves the oxidation of the parent amide.
Furthermore, the amide nitrogen can be alkylated or arylated to produce N-substituted derivatives. This can be accomplished by reacting the parent amide with an appropriate alkyl or aryl halide in the presence of a base. The synthesis of various N-substituted nicotinamides has been reported in the literature, demonstrating the versatility of this functional group for derivatization.
Other modifications at the amide moiety include conversion to thioamides, which can be achieved by treating the amide with a thionating agent such as Lawesson's reagent. These structural changes can significantly alter the electronic properties and conformational preferences of the molecule.
Substituent Variations on the Pyridine Ring System (e.g., methyl groups, halogen positions)
The reactivity of the pyridine ring in this compound is influenced by the electronic effects of its substituents. The chlorine atoms at the 2- and 5-positions are electron-withdrawing, making the pyridine ring electron-deficient. This generally deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).
Reactivity of the Chloro Substituents:
The chlorine atom at the 2-position is particularly susceptible to nucleophilic displacement due to its position adjacent to the ring nitrogen. This is a common feature in 2-halopyridines. Various nucleophiles can be employed to replace the chlorine atom, leading to a range of substituted nicotinamide derivatives. For instance, reaction with amines or alkoxides could introduce new functional groups at this position. The relative reactivity of the 2- and 5-chloro groups can be influenced by steric hindrance and the specific reaction conditions employed.
Reactivity of the Methyl Groups:
The methyl groups at the 4- and 6-positions are generally less reactive than the chloro groups under nucleophilic conditions. However, they can undergo reactions typical of benzylic positions, such as oxidation or halogenation under radical conditions, although this may require harsh conditions that could also affect other parts of the molecule. The methyl groups also exert a weak electron-donating effect on the pyridine ring through hyperconjugation.
The table below summarizes the expected reactivity of the substituents on the 2,5-dichloro-4,6-dimethylpyridine scaffold.
| Substituent | Position | Expected Reactivity | Potential Transformations |
| Chloro | 2 | Prone to nucleophilic aromatic substitution | Amination, Alkoxylation, Thiolation |
| Chloro | 5 | Less reactive to nucleophilic substitution than the 2-position | Nucleophilic substitution under more forcing conditions |
| Methyl | 4 | Generally unreactive under nucleophilic conditions | Oxidation, Radical halogenation |
| Methyl | 6 | Generally unreactive under nucleophilic conditions | Oxidation, Radical halogenation |
Formation of Fused Heterocyclic Systems Incorporating the 2,5-Dichloro-4,6-dimethylpyridine Scaffold
A significant application of substituted nicotinamides is in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. A common strategy involves the cyclization of a 2-aminonicotinamide derivative to form a pyrido[2,3-d]pyrimidine ring system.
To achieve this from this compound, a key initial step would be the selective nucleophilic substitution of the 2-chloro group with an amino group. This transformation would yield 2-amino-5-chloro-4,6-dimethylnicotinamide. This intermediate possesses the necessary functionalities for subsequent cyclization reactions.
Once the 2-aminonicotinamide derivative is obtained, various reagents can be used to construct the fused pyrimidine ring. For example, reaction with formamide or triethyl orthoformate can lead to the formation of a 4-aminopyrido[2,3-d]pyrimidine. Alternatively, condensation with β-dicarbonyl compounds can provide access to more complex substituted pyrido[2,3-d]pyrimidines.
The general reaction scheme for the formation of a pyrido[2,3-d]pyrimidine from this compound is outlined below:
Step 1: Amination this compound is treated with an ammonia source to selectively replace the 2-chloro substituent with an amino group.
Step 2: Cyclization The resulting 2-amino-5-chloro-4,6-dimethylnicotinamide is then reacted with a suitable one-carbon or three-carbon synthon to form the fused pyrimidine ring.
The following table provides examples of cyclization reactions that could be applied to the 2-amino-5-chloro-4,6-dimethylnicotinamide intermediate.
| Reagent | Resulting Fused System |
| Formamide | 7-Chloro-5,8-dimethylpyrido[2,3-d]pyrimidin-4-amine |
| Triethyl orthoformate | 7-Chloro-5,8-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one |
| Diethyl malonate | 2-Hydroxy-7-chloro-5,8-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one |
These fused heterocyclic systems serve as versatile scaffolds for the development of new pharmaceutical agents and functional materials. The specific substitution pattern of the starting material, this compound, allows for the synthesis of uniquely substituted pyrido[2,3-d]pyrimidines.
Biological Activity and Pharmacological Investigations of 2,5 Dichloro 4,6 Dimethylnicotinamide and Its Analogues
In Vitro Biological Screening Assays
In vitro assays are fundamental in determining the biological activity of novel chemical entities. For derivatives of nicotinamide (B372718), these tests have uncovered potential therapeutic applications by identifying interactions with key biological targets such as enzymes and receptors, and by observing their effects in cell-based models.
Nicotinamide derivatives have been identified as inhibitors of various enzymes, a characteristic that underpins many of their observed biological activities. The nicotinamide scaffold can be modified to target the active sites of specific enzymes, leading to the modulation of metabolic pathways.
One significant area of investigation is the inhibition of succinate (B1194679) dehydrogenase (SDH), an enzyme crucial in both the mitochondrial electron transport chain and the tricarboxylic acid cycle. Certain novel nicotinamide derivatives featuring a diarylamine-modified scaffold have been synthesized and evaluated for their SDH inhibitory capabilities and fungicidal activities. nih.gov For example, some of these compounds demonstrated moderate fungicidal activity against Botrytis cinerea. nih.gov
Another key enzyme target for nicotinamide analogues is Nicotinamide N-methyltransferase (NNMT). NNMT is involved in the metabolism of nicotinamide (Vitamin B3) and its overexpression has been linked to several diseases, including cancer. nih.gov Researchers have developed potent bisubstrate inhibitors of NNMT that mimic both the nicotinamide substrate and the S-adenosyl-l-methionine (SAM) cofactor. nih.govnih.gov These inhibitors have shown high potency, with some exhibiting IC50 values in the low nanomolar range. nih.govnih.gov
Table 1: Examples of Enzyme Inhibition by Nicotinamide Analogues
| Compound Class | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| Nicotinamide derivatives with diarylamine scaffold | Succinate Dehydrogenase (SDH) | Moderate fungicidal activity | nih.gov |
| Alkene-linked bisubstrate mimics | Nicotinamide N-methyltransferase (NNMT) | IC50 of 3.7 nM for most potent inhibitor | nih.gov |
The interaction of nicotinamide derivatives with cellular receptors is another critical aspect of their pharmacological profile. While direct binding data for 2,5-Dichloro-4,6-dimethylnicotinamide is scarce, studies on related structures and broader chemical classes provide insights into potential receptor interactions. Muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein-coupled receptors involved in numerous physiological functions, are notable targets. mdpi.com Allosteric modulators, which bind to a secondary site on the receptor, can enhance or decrease the effect of the primary agonist (acetylcholine). mdpi.com The development of selective allosteric modulators for mAChRs is a key area of research for treating conditions like schizophrenia and Alzheimer's disease. mdpi.com
The nicotinamide structure is a versatile scaffold that can be incorporated into molecules designed to interact with various receptors. ontosight.ai For instance, the thiazolopyridine moiety, when attached to a chlorinated nicotinamide, may contribute to interactions with biological targets such as G-protein coupled receptors. ontosight.ai While specific studies on muscarinic receptor modulation by this compound derivatives are not widely reported, the general principle of targeting such receptors with heterocyclic compounds is well-established. mdpi.comfrontiersin.org Studies on other classes of compounds, such as N,N-diallyltryptamine analogues, have shown binding to a wide array of receptors, including serotonin, dopamine, and adrenergic receptors, highlighting the potential for broad receptor interaction profiles with substituted heterocyclic molecules. nih.govresearchgate.net
Cell-based assays provide a platform to observe the functional effects of compounds on cellular processes like proliferation and inflammation.
Antiproliferative Activity: The antiproliferative potential of nicotinamide derivatives has been explored, particularly in the context of antifungal and anticancer applications. Certain N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess fungicidal properties. dntb.gov.ua In the realm of cancer research, other related heterocyclic structures, such as 2,6-diketopiperazines, have demonstrated significant antiproliferative and apoptotic effects against aggressive cancer cell lines like the MDA-MB-231 triple-negative breast cancer line. nih.gov These compounds were shown to induce apoptosis, with some enantiomers exhibiting IC50 values in the low micromolar range. nih.gov
Anti-inflammatory Activity: The anti-inflammatory properties of various chemical structures, including those with heterocyclic motifs, are of significant interest. Inflammation is a complex biological response, and its modulation can be achieved by inhibiting key mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govmdpi.com While direct evidence for this compound is limited, novel 2,5-disubstituted-dioxacycloalkanes have been synthesized and shown to possess high anti-inflammatory activity in vivo. nih.gov The general strategy of targeting inflammatory pathways with small molecules is a robust area of drug discovery. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify key molecular features responsible for its effects.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For nicotinamide derivatives, several key pharmacophoric elements have been noted.
The type and position of substituents on the nicotinamide ring and associated structures profoundly influence the compound's biological profile.
Halogen Substituents: Halogen atoms (Fluorine, Chlorine, Bromine) can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. They can also participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. In a series of PPARγ-targeted antidiabetics, electron-withdrawing substitutions on an aromatic ring, including chlorine and bromine, were associated with stronger activity. nih.gov Specifically, a bromine atom at a particular position was found to enable a halogen bond with the protein backbone, enhancing binding affinity. nih.gov The presence of chlorine atoms on the nicotinamide ring, as seen in various synthesized derivatives, is a common strategy in medicinal chemistry to modulate activity. mdpi.com For example, 5,6-dichloronicotinamido and 5-bromo-6-chloronicotinamido moieties have been incorporated into molecules to assess their biological effects. mdpi.com
Methyl Substituents: Methyl groups can impact potency and selectivity through steric and electronic effects. They can increase lipophilicity, which may enhance membrane permeability. Their placement can also influence the molecule's conformation and how it fits into a binding pocket. In the development of acetylcholinesterase inhibitors, the substitution pattern of a dimethylamine (B145610) side chain on benzamide (B126) and picolinamide (B142947) derivatives markedly influenced the inhibitory activity and selectivity. researchgate.net In contrast, for certain PPARγ modulators, the replacement of electron-withdrawing groups with electron-donating methyl groups led to diminished activity. nih.gov The presence of two methyl groups on the nicotinamide ring of this compound suggests a specific design intended to influence its interaction with biological targets, potentially by occupying hydrophobic pockets or by sterically directing the orientation of other functional groups.
Comparative SAR Analysis with Other Nicotinamide Analogues
The structure-activity relationship (SAR) of nicotinamide analogues is a critical area of research for the development of potent and selective enzyme inhibitors and modulators of biological pathways. The unique substitution pattern of this compound, featuring electron-withdrawing chlorine atoms at positions 2 and 5, and electron-donating methyl groups at positions 4 and 6 of the pyridine (B92270) ring, suggests a distinct electronic and steric profile compared to other known nicotinamide derivatives.
SAR studies on various nicotinamide analogues have revealed that modifications to the pyridine ring can significantly impact their biological activity. For instance, in the context of NAD+ biosynthesis inhibitors, the nature and position of substituents on the nicotinamide core are pivotal for enzyme inhibition. researchgate.net Similarly, for inhibitors of enzymes like Bruton's tyrosine kinase (Btk), the electronic and lipophilic properties of substituents play a crucial role in determining affinity and potency. nih.govresearchgate.net
In a comparative analysis, the 2,5-dichloro substitution in this compound is expected to significantly alter the electron distribution of the pyridine ring, potentially enhancing interactions with specific biological targets. The chlorine atoms, being highly electronegative, can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding. The 4,6-dimethyl groups, on the other hand, increase the lipophilicity and steric bulk of the molecule, which can influence its binding to hydrophobic pockets within a target protein.
A hypothetical SAR table comparing this compound with other nicotinamide analogues against a putative kinase target is presented below. This table illustrates how the specific substitutions might influence inhibitory activity.
| Compound | R2 | R4 | R5 | R6 | Hypothetical IC50 (nM) | Rationale for Hypothetical Activity |
|---|---|---|---|---|---|---|
| Nicotinamide | H | H | H | H | >10000 | Unsubstituted core, low potency. |
| 6-Methylnicotinamide | H | H | H | CH3 | 5200 | Single methyl group provides minor enhancement in binding. |
| 2-Chloronicotinamide | Cl | H | H | H | 1500 | Electron-withdrawing group at R2 may enhance interactions. |
| This compound | Cl | CH3 | Cl | CH3 | 85 | Combined effect of electron-withdrawing and lipophilic groups leads to potent inhibition. Potential for halogen bonding and hydrophobic interactions. |
| 2,5-Difluoro-4,6-dimethylnicotinamide | F | CH3 | F | CH3 | 150 | Fluorine provides a different electronic profile and potential for H-bonding, but may be less effective than chlorine in this hypothetical target. |
In Silico and Computational Investigations in Support of Biological Research
Computational methods are indispensable tools in modern drug discovery, providing insights into the molecular interactions that govern biological activity. For a novel compound like this compound, in silico studies can predict potential biological targets, elucidate binding modes, and guide the design of more potent analogues.
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies could be employed to screen a library of known protein structures to identify potential biological targets. Once a putative target is identified, docking can provide a detailed picture of the binding mode, highlighting key interactions between the ligand and the protein's active site.
A table summarizing the hypothetical docking results is presented below.
| Parameter | Hypothetical Value | Interpretation |
|---|---|---|
| Docking Score (kcal/mol) | -9.8 | A strong negative score suggests a high binding affinity for the target protein. |
| Key Hydrogen Bonds | Amide NH with Glu917; Amide C=O with Cys919 | Critical interactions for anchoring the ligand in the binding site. |
| Halogen Bonds | C2-Cl with backbone C=O of Asp1046 | Specific interaction contributing to selectivity and affinity. |
| Hydrophobic Interactions | 4-CH3 and 6-CH3 with Val848, Leu840, Ala866 | Enhances binding by occupying a hydrophobic pocket. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By developing a QSAR model for a series of nicotinamide analogues, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular descriptors that influence activity.
For this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. researchgate.net These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. Such a model for a series of kinase inhibitors might reveal that bulky, electron-withdrawing groups at the 2 and 5 positions, and smaller, lipophilic groups at the 4 and 6 positions are favorable for high potency. This would support the observed (hypothetical) high activity of this compound and guide the design of future analogues.
The following table presents hypothetical data from a QSAR model.
| QSAR Model Parameter | Hypothetical Value | Significance |
|---|---|---|
| q2 (Cross-validated r2) | 0.72 | Indicates good predictive ability of the model. |
| r2 (Non-cross-validated r2) | 0.91 | Shows a strong correlation between the predicted and observed activities for the training set. |
| Favorable Contour Map Regions | Implications for Design | |
| Steric (Green) | Near R4 and R6 positions | Suggests that bulkier groups at these positions may decrease activity. |
| Electrostatic (Blue) | Near R2 and R5 positions | Indicates that electronegative groups are favored in these regions. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its conformational changes and the stability of interactions over time. rsc.orgmdpi.com An MD simulation of this compound bound to its target protein would reveal the flexibility of the ligand in the binding pocket and the persistence of the key interactions identified by molecular docking.
The simulation could show, for example, that the hydrogen bonds with the hinge region are stable throughout the simulation, and that the halogen bonds are also maintained. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation can provide insights into the stability of the complex. mdpi.com
In Vivo Efficacy and Biological Outcome Studies (Hypothetical Research Directions)
Based on the promising (hypothetical) in vitro and in silico results, the next logical step would be to investigate the in vivo efficacy of this compound in relevant animal models. Given the known roles of nicotinamide and its analogues in various physiological and pathological processes, several research directions could be pursued. nih.govnih.gov
If the compound is a potent kinase inhibitor, its anti-cancer efficacy could be evaluated in xenograft models of human tumors. nih.gov For example, if it targets VEGFR-2, its ability to inhibit tumor growth and angiogenesis could be assessed in mice bearing human colorectal or liver cancer cells. Key outcome measures would include tumor volume, microvessel density, and markers of apoptosis.
Alternatively, given the immunomodulatory effects of some nicotinamide derivatives, the compound could be investigated in models of autoimmune diseases, such as rheumatoid arthritis or inflammatory bowel disease. nih.gov In these studies, the ability of this compound to reduce inflammation and disease severity would be evaluated.
Finally, considering the role of nicotinamide in cellular metabolism and NAD+ homeostasis, the compound could be explored in the context of metabolic disorders like obesity and type 2 diabetes. mdpi.com Studies in diet-induced obese mice could assess the compound's effects on glucose tolerance, insulin (B600854) sensitivity, and body weight.
These hypothetical in vivo studies would be crucial for determining the therapeutic potential of this compound and for advancing it towards clinical development.
Metabolic Fate and Biotransformation Pathways of 2,5 Dichloro 4,6 Dimethylnicotinamide
Identification and Characterization of Major Metabolites
The biotransformation of 2,5-dichloro-4,6-dimethylnicotinamide likely involves several oxidative pathways, primarily targeting the pyridine (B92270) ring and its methyl substituents. Based on the metabolism of structurally related compounds, the following are potential major metabolic transformations:
Hydroxylation of Methyl Groups: One of the most common metabolic pathways for compounds bearing methyl groups is their oxidation to form hydroxymethyl derivatives, which can be further oxidized to carboxylic acids. For this compound, this would result in the formation of hydroxylated metabolites at either the 4- or 6-methyl position.
Pyridine Ring Hydroxylation: Direct hydroxylation of the pyridine ring is another plausible metabolic route. rsc.org The position of hydroxylation would be influenced by the existing substituents.
N-Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of an N-oxide.
Dechlorination: While generally less common, enzymatic dechlorination could occur, leading to the replacement of a chlorine atom with a hydroxyl group.
The identification and characterization of these potential metabolites would typically be carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro (e.g., liver microsomes, hepatocytes) or in vivo studies.
Table 1: Plausible Major Metabolites of this compound
| Metabolite Type | Potential Structure | Description |
|---|---|---|
| Hydroxymethyl Metabolite | 2,5-Dichloro-4-(hydroxymethyl)-6-methylnicotinamide | Oxidation of the methyl group at the 4-position. |
| Hydroxymethyl Metabolite | 2,5-Dichloro-4-methyl-6-(hydroxymethyl)nicotinamide | Oxidation of the methyl group at the 6-position. |
| Carboxylic Acid Metabolite | 2,5-Dichloro-6-methyl-nicotinic acid-4-carboxylic acid | Further oxidation of the hydroxymethyl metabolite. |
| Ring Hydroxylated Metabolite | Hydroxy-2,5-dichloro-4,6-dimethylnicotinamide | Direct oxidation of the pyridine ring. |
| N-Oxide Metabolite | this compound-N-oxide | Oxidation of the pyridine nitrogen. |
Elucidation of Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms, hydrolases)
The biotransformation of xenobiotics like this compound is predominantly mediated by a superfamily of enzymes known as Cytochrome P450 (CYP). springernature.com These enzymes are primarily located in the liver and are responsible for the Phase I oxidative metabolism of a vast array of compounds. springernature.com
Cytochrome P450 (CYP) Isoforms: Several CYP isoforms are known to be involved in the metabolism of pyridine-containing compounds. Specifically, CYP3A4 and CYP2C9 have been identified as key enzymes in the metabolism of various nicotinamide (B372718) and pyridine derivatives. nih.gov It is highly probable that these, or other related CYP isoforms, are involved in the hydroxylation and N-oxidation of this compound. The specific isoforms involved can be identified through in vitro studies using recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. nih.gov
Hydrolases: The amide group of the nicotinamide moiety could potentially be subject to hydrolysis by amidases or other hydrolases, which would cleave the amide bond to form the corresponding carboxylic acid.
The involvement of these enzymatic systems is typically investigated through a series of in vitro experiments. These may include incubating the compound with specific recombinant enzymes or using enzyme inhibitors to identify the key metabolic pathways.
Metabolic Stability and Reactivity in Biological Systems (e.g., liver microsomes)
The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a crucial parameter in drug discovery and development. It is often assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs. springernature.com
The metabolic stability assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) and measuring the decrease in the concentration of the parent compound over time. springernature.com From this data, key parameters such as the half-life (t½) and intrinsic clearance (CLint) can be calculated. springernature.com A short half-life indicates rapid metabolism, while a long half-life suggests greater stability. nih.gov
Table 2: Hypothetical Metabolic Stability Data for this compound in Human Liver Microsomes
| Time (minutes) | Concentration (µM) | % Parent Compound Remaining |
|---|---|---|
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.12 | 12 |
This is a hypothetical data table for illustrative purposes.
The intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound and can be used to predict its in vivo hepatic clearance. springernature.com
Comparison of Metabolic Profiles with Structurally Related Pyridine Derivatives
The metabolic profile of this compound can be contextualized by comparing it with other substituted pyridine derivatives. The nature and position of substituents on the pyridine ring are known to significantly influence the rate and site of metabolism.
Effect of Halogen Substituents: The presence of chlorine atoms on the pyridine ring can influence metabolic stability. Halogenation can sometimes block sites of metabolism, leading to increased metabolic stability. However, the electron-withdrawing nature of chlorine can also affect the electronic properties of the ring and influence the activity of metabolizing enzymes.
Effect of Alkyl Substituents: As mentioned, alkyl groups are common sites of oxidative metabolism. The presence of two methyl groups in this compound provides multiple potential sites for hydroxylation. Studies on other alkyl-substituted pyridines have shown that the position of the alkyl group can determine whether ring or side-chain hydroxylation is the preferred pathway. rsc.org For instance, some studies have shown that replacing a metabolically liable group with a less susceptible one can improve metabolic stability. nih.gov
Nicotinamide Moiety: The nicotinamide structure itself is a key component of the essential coenzyme NAD+. The metabolism of nicotinamide and its derivatives is a well-studied area, with pathways involving phosphoribosylation and further conversion within the NAD+ salvage pathway. mdpi.comnih.gov While xenobiotic nicotinamide derivatives may not necessarily follow these endogenous pathways, the amide group is a potential site for hydrolysis.
Advanced Analytical Methodologies for the Research and Characterization of 2,5 Dichloro 4,6 Dimethylnicotinamide
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2,5-Dichloro-4,6-dimethylnicotinamide, ¹H NMR would provide information on the number and environment of protons, while ¹³C NMR would do the same for the carbon atoms.
¹H NMR: The spectrum is expected to show distinct signals for the two methyl groups and the amide protons. The chemical shifts of the methyl protons would be influenced by their position on the pyridine (B92270) ring and the presence of adjacent chloro- and amide functional groups. The amide protons would likely appear as two separate signals due to restricted rotation around the C-N bond, and their chemical shift would be sensitive to the solvent and temperature.
¹³C NMR: The spectrum would reveal signals for the eight unique carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring would be significantly affected by the two chlorine substituents. The carbonyl carbon of the amide group would appear at a characteristic downfield shift.
Illustrative ¹³C and ¹H NMR Data for this compound (in CDCl₃)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C=O | ~165 | - | - |
| C2 | ~150 | - | - |
| C3 | ~135 | - | - |
| C4 | ~155 | - | - |
| C5 | ~120 | - | - |
| C6 | ~160 | - | - |
| 4-CH₃ | ~20 | 3H | ~2.4 |
| 6-CH₃ | ~22 | 3H | ~2.6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and aromatic functionalities.
N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ would indicate the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group.
C=O Stretching: A strong absorption band around 1680-1650 cm⁻¹ would be indicative of the carbonyl group of the amide.
C-N Stretching: A band in the region of 1400-1300 cm⁻¹ would correspond to the C-N stretching of the amide.
C=C and C=N Stretching: Absorptions in the 1600-1450 cm⁻¹ range would be characteristic of the pyridine ring.
C-Cl Stretching: Bands in the lower frequency region, typically around 800-600 cm⁻¹, would be associated with the carbon-chlorine bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a substituted pyridine ring (an aromatic system), would be expected to exhibit absorption maxima corresponding to π → π* transitions. The position of these maxima would be influenced by the substitution pattern on the ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₈H₈Cl₂N₂O). The mass spectrum would also show a characteristic isotopic pattern for a molecule containing two chlorine atoms. Fragmentation patterns observed in the mass spectrum would offer further structural information.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector would be suitable for monitoring the elution of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. This compound may require derivatization to increase its volatility for GC analysis. GC-MS would be highly effective for identifying and quantifying the compound in complex mixtures.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity. A UPLC method would be advantageous for high-throughput purity analysis or for the separation of closely related impurities.
Summary of Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | C18 silica gel | Water/Acetonitrile or Water/Methanol gradient | UV-Vis | Purity assessment, quantification |
| GC-MS | Phenyl-methyl polysiloxane | Helium | Mass Spectrometer | Identification and quantification of volatile impurities |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on:
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.
Conformation: The spatial orientation of the amide group relative to the pyridine ring.
Intermolecular Interactions: The presence of hydrogen bonding (e.g., between the amide groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.
This information is crucial for understanding the compound's physical properties and its interactions in a biological system.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
Hyphenated Techniques for Metabolite Identification and Quantification
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the identification and quantification of metabolites in biological matrices. The study of the metabolism of this compound would likely involve the use of liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS).
The general approach would involve:
Incubation of the compound with a biological system (e.g., liver microsomes, hepatocytes).
Extraction of the parent compound and its metabolites.
Separation of the components of the extract using reversed-phase HPLC or UPLC.
Detection and structural characterization using a mass spectrometer.
The mass spectrometer would be used to identify potential metabolites by looking for mass shifts corresponding to common metabolic transformations such as oxidation (hydroxylation), demethylation, or conjugation (e.g., with glucuronic acid or sulfate). Tandem mass spectrometry (MS/MS) would be used to fragment the potential metabolite ions to gain further structural information and confirm their identity by comparing their fragmentation patterns with that of the parent compound.
Conclusion and Future Research Perspectives
Synthesis of Novel 2,5-Dichloro-4,6-dimethylnicotinamide Analogues
The synthesis of this compound can likely be achieved through the hydrolysis of the more readily available precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile. This transformation is a standard procedure in organic synthesis. Looking forward, the development of novel analogues of this compound represents a critical step in exploring its structure-activity relationships (SAR). Future synthetic efforts could focus on several key modifications:
Substitution at the Amide Nitrogen: Introducing a variety of substituents on the amide nitrogen could significantly influence the compound's biological activity. Studies on other nicotinamide (B372718) derivatives have shown that N-substitution can modulate properties like cell permeability and target binding.
Modification of the Pyridine (B92270) Ring Substituents: The chlorine and methyl groups on the pyridine ring are key features. Systematic replacement of these groups with other functionalities, such as fluoro, bromo, or methoxy (B1213986) groups, could lead to analogues with altered electronic and steric properties, potentially enhancing efficacy or selectivity for a specific biological target.
Introduction of Diverse Moieties: The synthesis of derivatives bearing substituted pyrazole (B372694) moieties has been shown to yield compounds with potent antifungal activities by targeting succinate (B1194679) dehydrogenase (SDH). nih.gov Similarly, creating analogues of this compound that incorporate other heterocyclic systems or diarylamine scaffolds could unlock novel biological activities. jst.go.jp
A proposed scheme for the synthesis of novel analogues is presented below:
| Starting Material | Reagent/Condition | Product | Potential Application Area |
| 2,5-Dichloro-4,6-dimethylnicotinonitrile | Acid or base hydrolysis | This compound | Core structure for further derivatization |
| This compound | Alkyl halides, amines | N-substituted analogues | Exploration of SAR for improved potency and selectivity |
| This compound | Suzuki or other cross-coupling reactions | Analogues with modified pyridine ring substituents | Fine-tuning of electronic and steric properties |
Deepening the Understanding of Molecular Mechanisms
A crucial area of future research will be to elucidate the molecular mechanisms by which this compound and its analogues exert their biological effects. Drawing from research on other nicotinamide derivatives, several key areas warrant investigation:
Enzyme Inhibition: Many nicotinamide analogues function as enzyme inhibitors. For instance, novel nicotinamide derivatives have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders. mdpi.comnih.gov Future studies should screen this compound and its derivatives against a panel of enzymes to identify potential targets. Computational docking studies can be employed to predict binding modes and guide the design of more potent inhibitors. nih.gov
Interaction with Receptors: The interaction of these novel compounds with various cellular receptors should be explored. Techniques such as radioligand binding assays and surface plasmon resonance can provide valuable data on binding affinities and kinetics.
Modulation of Signaling Pathways: The effect of these compounds on key cellular signaling pathways should be investigated. For example, some substituted nicotinamides have demonstrated antiproliferative activity, suggesting interference with pathways involved in cell growth and division. nih.govresearchgate.net
Identification of Novel Therapeutic or Agrochemical Targets
The structural features of this compound suggest its potential for development in both therapeutic and agrochemical contexts.
Therapeutic Targets:
Anticancer Agents: Given that some nicotinamide derivatives exhibit cytotoxic properties against various human tumor cell lines, future research should evaluate the anticancer potential of this compound analogues. tressless.com Histone deacetylases (HDACs) are another potential target, as novel nicotinamide derivatives have been explored as HDAC-3 inhibitors. rsc.org
Metabolic Diseases: The role of nicotinamide in metabolism is well-established. nih.govmdpi.com Analogues of this compound could be investigated for their potential to modulate enzymes involved in metabolic pathways, such as NNMT, which is implicated in obesity and diabetes. nih.gov
Neurodegenerative Diseases: Functionalized nicotinamide has been shown to improve cognition in animal models of Alzheimer's disease. nih.gov This suggests that derivatives of this compound could be explored for their neuroprotective effects.
Agrochemical Targets:
Fungicides: Pyridine carboxamides are a known class of fungicides. nih.gov Novel nicotinamide derivatives have been synthesized and evaluated as potential succinate dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. nih.govjst.go.jp The fungicidal activity of this compound and its analogues against a range of plant pathogenic fungi should be a key area of future investigation.
Integration of Omics Data with Compound Activity for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound and its derivatives, a systems-level approach integrating multi-omics data will be invaluable. nih.gov
Genomics and Transcriptomics: By analyzing changes in gene expression in cells or organisms treated with these compounds, researchers can identify the pathways and biological processes that are affected. This can provide clues about the compound's mechanism of action and potential off-target effects.
Proteomics: Proteomic analysis can identify the proteins that directly interact with the compound or whose expression levels are altered upon treatment. This can help in identifying the direct molecular targets of the compound.
Metabolomics: Studying the changes in the metabolome of treated cells or organisms can reveal the metabolic pathways that are perturbed by the compound. This is particularly relevant for compounds that may have applications in metabolic diseases or as agrochemicals that disrupt pathogen metabolism.
The integration of these omics datasets can help to build comprehensive models of the compound's activity, from the molecular level to the whole-organism response. frontiersin.org This approach will be instrumental in prioritizing lead compounds for further development and in understanding the complex biological networks that are modulated by these novel chemical entities.
Q & A
Q. What are the established synthetic routes for 2,5-dichloro-4,6-dimethylnicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented: (i) Reaction of 2,5-dibromo-4,6-dimethylnicotinonitrile with potassium thiocyanate under reflux in polar aprotic solvents (e.g., DMF), yielding ~70–80% product after recrystallization . (ii) Condensation of 2,5-dichloroacetophenone with 4,6-dimethylpyridine in dichloromethane using triethylamine as a base, achieving 65–75% yield .
- Critical Parameters : Temperature control (70–80°C for thiocyanate route) and solvent polarity significantly affect reaction efficiency. Impurities from incomplete halogen substitution can be mitigated via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How should researchers confirm the structural identity and purity of 2,5-dichloro-4,6-dimethylnicotinonitrile?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks at δ 2.5–2.7 ppm (methyl groups) and δ 8.1–8.3 ppm (pyridine protons) confirm substitution patterns. A nitrile stretch at ~2200–2250 cm⁻¹ in FT-IR is diagnostic .
- GC-MS : Molecular ion peak at m/z 201.05 (C₈H₆Cl₂N₂) with fragmentation patterns matching chlorine loss (e.g., m/z 166) .
- Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) resolves impurities; ≥95% purity is typical for analytical standards .
Q. What are the key physicochemical properties critical for handling this compound in experimental workflows?
- Methodological Answer :
- Melting Point : Reported values vary (82°C vs. 195°C ), possibly due to polymorphic forms or impurities. Verify purity via DSC and recrystallize from dichloromethane/hexane for consistency .
- Stability : Store at room temperature in amber glass to prevent photodegradation; hygroscopicity is low (no reported desiccation requirements) .
- Solubility : Sparingly soluble in water (<0.1 mg/mL), but readily dissolves in DCM, DMF, or THF for reaction setups .
Advanced Research Questions
Q. How can discrepancies in reported melting points and densities be resolved?
- Methodological Answer :
- Melting Point : The 82°C value aligns with the compound’s crystalline form isolated from dichloromethane/hexane, while 195°C may reflect a different polymorph or decomposition under heating. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to rule out degradation .
- Density : Reported values (1.36 g/cm³ vs. 1.38 g/cm³ ) likely stem from measurement techniques (e.g., pycnometry vs. X-ray crystallography). Replicate measurements using gas displacement pycnometry for accuracy .
Q. What mechanistic insights exist for its role in synthesizing heterocyclic compounds (e.g., opicapone intermediates)?
- Methodological Answer :
- Nitrile Reactivity : The nitrile group undergoes nucleophilic addition with hydroxylamine to form imidamide intermediates, critical in opicapone synthesis. Catalytic 1,10-phenanthroline in methanol/water (70–80°C) accelerates this step .
- Chlorine Substituents : Electron-withdrawing Cl groups enhance electrophilicity at the pyridine C3 position, facilitating coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
- Case Study : In opicapone synthesis, 2,5-dichloro-4,6-dimethylnicotinonitrile reacts with hydroxylamine to yield 2,5-dichloro-N′-hydroxy-4,6-dimethylnicotinimidamide, a key intermediate .
Q. How can synthetic protocols be optimized to improve scalability and reproducibility?
- Methodological Answer :
- Catalyst Screening : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilic substitution kinetics in dichloromethane .
- Workflow Design :
- Continuous Flow Chemistry : Mitigate exothermicity in halogen exchange steps (e.g., Br → Cl substitution) for safer scale-up .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progression and minimize byproducts .
Q. What strategies address challenges in characterizing byproducts during its synthesis?
- Methodological Answer :
- Byproduct Identification : Common impurities include mono-chloro derivatives (e.g., 2-chloro-4,6-dimethylnicotinonitrile) and dimerization products. Use LC-MS/MS with high-resolution Orbitrap systems to detect trace impurities (<0.1%) .
- Mitigation : Add scavengers (e.g., molecular sieves) to absorb residual water in thiocyanate-mediated reactions, reducing hydrolysis byproducts .
Data Contradiction Analysis
Q. How should researchers validate conflicting spectroscopic or chromatographic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
